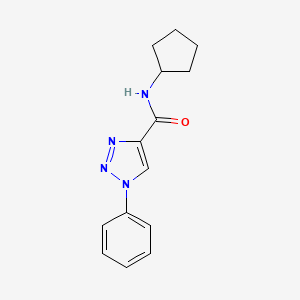
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as CP-1, is a small molecule compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. CP-1 is a triazole-based compound that has been synthesized using various methods and has shown promising results in several studies.
作用機序
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide inhibits the activity of certain enzymes by binding to their active sites, thereby preventing them from carrying out their normal functions. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the proteasome, leading to the accumulation of proteins in cells and ultimately leading to cell death. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of proteasome activity, induction of apoptosis, and anti-cancer properties. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its small size, which allows it to penetrate cells easily. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is also stable and can be synthesized in large quantities, making it suitable for various applications. However, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has limitations, including its limited solubility in water, which can make it difficult to use in certain experiments. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can have off-target effects, which can affect the interpretation of results.
将来の方向性
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several potential future directions, including its use as a chemical probe to study the function of certain proteins and enzymes in cells. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can also be modified to improve its solubility and specificity, making it more suitable for various applications. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be used in combination with other compounds to enhance its therapeutic effects and reduce its side effects. Overall, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown promising results in several studies and has the potential to be a valuable tool in various fields of scientific research.
合成法
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using various methods, including the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide and an alkyne to form a triazole ring. Another method involves the reaction of a cyclopentyl amine with a phenyl isocyanate, followed by the reaction with a propargyl alcohol to form N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. The synthesis of N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
科学的研究の応用
N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has shown potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and chemical biology. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of certain enzymes, including the proteasome, which is involved in protein degradation. N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-cancer properties, making it a potential candidate for cancer therapy. Furthermore, N~4~-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been used as a chemical probe to study the function of certain proteins and enzymes in cells.
特性
IUPAC Name |
N-cyclopentyl-1-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c19-14(15-11-6-4-5-7-11)13-10-18(17-16-13)12-8-2-1-3-9-12/h1-3,8-11H,4-7H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCXDXZYJITNFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Furan-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone](/img/structure/B7558387.png)
![4-({[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B7558388.png)

![Ethyl 1,3-dimethyl-2,4-dioxo-7-phenyl-5-(pyridin-4-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7558399.png)
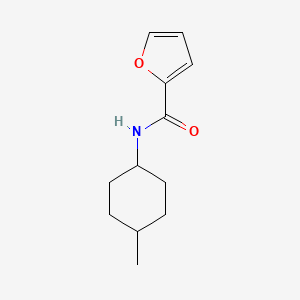
![N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558413.png)
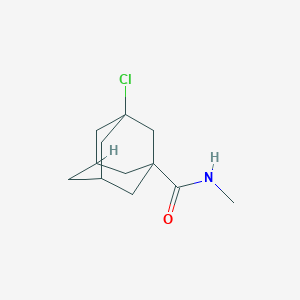
![4-butan-2-yl-N-[2-(pyrimidin-2-ylamino)ethyl]benzenesulfonamide](/img/structure/B7558433.png)
![N-(2-oxoazepan-3-yl)-2-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]acetamide](/img/structure/B7558435.png)
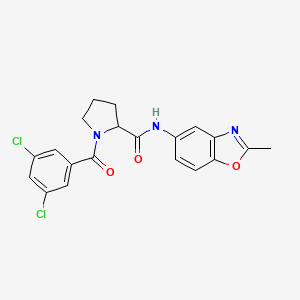
![1-(2,5-dichlorobenzoyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B7558445.png)
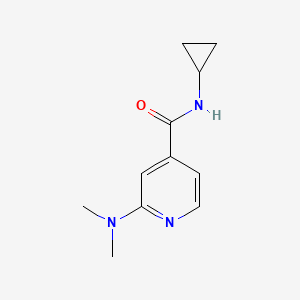
![Azepan-1-yl-[2-(dimethylamino)pyridin-4-yl]methanone](/img/structure/B7558455.png)
![5-bromo-N-methyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7558461.png)